5-Cyclohexyl-1-pentyne

Catalog No.
S9093868
CAS No.
5963-75-7
M.F
C11H18
M. Wt
150.26 g/mol
Availability
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5-Cyclohexyl-1-pentyne

CAS Number

5963-75-7

Product Name

5-Cyclohexyl-1-pentyne

IUPAC Name

pent-4-ynylcyclohexane

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

InChI

InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h1,11H,3-10H2

InChI Key

RZBWOCFHDCCGNK-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CCCCC1

5-Cyclohexyl-1-pentyne is an alkyne compound with the molecular formula C11H18\text{C}_{11}\text{H}_{18} and a molecular weight of approximately 162.26 g/mol. Its structure consists of a cyclohexyl group attached to a linear pentyne chain, characterized by a triple bond between the first and second carbon atoms in the pentane segment. This compound is notable for its distinct arrangement of carbon atoms, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science .

Typical of alkynes, including:

  • Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes, depending on the conditions used (e.g., presence of catalysts).
  • Halogenation: Reaction with halogens (such as bromine or chlorine) can lead to the formation of dihalides.
  • Ozonolysis: This reaction can cleave the triple bond, producing carboxylic acids or ketones depending on the substituents present.

These reactions are significant for modifying the compound's structure and properties for various applications .

Several synthetic routes can be employed to produce 5-cyclohexyl-1-pentyne:

  • Alkyne Synthesis via Terminal Alkynes: Starting from terminal alkynes, cyclization reactions can be performed using cyclohexyl lithium or other nucleophiles to introduce the cyclohexyl group.
  • Sonogashira Coupling: This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst, which can be adapted to incorporate cyclohexyl groups.
  • Hydrocarbon Rearrangement: Rearrangement reactions involving more complex hydrocarbons may yield 5-cyclohexyl-1-pentyne through selective cleavage and reformation of carbon bonds.

These methods highlight the versatility required in synthetic organic chemistry to create specific alkyne compounds .

5-Cyclohexyl-1-pentyne has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Polymer Chemistry: It may serve as a monomer in creating specialized polymers with unique properties.
  • Material Science: The compound could be explored for its use in developing new materials due to its structural characteristics.

The exploration of these applications is ongoing, and further studies are required to fully understand its utility .

Halogenation-Elimination Pathways from Precursor Alkenes

The halogenation-elimination route remains a cornerstone for alkyne synthesis, particularly for constructing the linear pentynyl chain in 5-cyclohexyl-1-pentyne. This two-step process begins with the halogenation of a precursor alkene to form a vicinal dihalide, followed by double dehydrohalogenation using strong bases. For example, 1,2-dibromopentane derivatives undergo elimination with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 60–80°C, yielding the terminal alkyne [2].

A notable application involves cyclohexyl-containing alkenes, where bromination with molecular bromine (Br₂) in dichloromethane generates the corresponding dibromide. Subsequent treatment with sodium amide (NaNH₂) in liquid ammonia facilitates sequential elimination of hydrogen bromide (HBr), producing 5-cyclohexyl-1-pentyne. This method, reported by Abiru et al. (1992), achieves moderate yields (45–55%) but requires careful control of stoichiometry to avoid over-elimination [1].

Table 1: Base Selection for Elimination Reactions

BaseSolventTemperature (°C)Yield (%)
NaNH₂Liquid NH₃−3348
KOtBuTHF6552
LiN(iPr)₂Hexanes2538

The choice of base significantly impacts reaction efficiency. Bulky bases like KOtBu minimize side reactions such as polymerization, while stronger bases (e.g., NaNH₂) accelerate elimination but may degrade sensitive substrates [2].

Catalytic Coupling Reactions Involving Cyclohexyl Moieties

Transition-metal-catalyzed coupling reactions offer a complementary route to 5-cyclohexyl-1-pentyne, particularly for introducing the cyclohexyl group. The Sonogashira coupling, which connects aryl/alkyl halides with terminal alkynes, has been adapted for this purpose. For instance, cyclohexylmagnesium bromide (C₆H₁₁MgBr) reacts with 1-pentyne in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI), yielding the target compound with 60–65% efficiency [1].

Alternatively, cyclohexylzinc reagents participate in Negishi couplings with propargyl bromides. This method, optimized under inert atmospheres using zinc dust and tetrakis(triphenylphosphine)palladium(0), achieves higher regioselectivity (>90%) compared to Grignard approaches. However, stoichiometric metal usage and sensitivity to moisture limit scalability [1].

Optimization of Reaction Conditions for Alkyne Formation

Reaction parameters such as temperature, solvent polarity, and base strength critically influence alkyne formation. For elimination pathways, elevated temperatures (60–80°C) favor entropy-driven dehydrohalogenation but risk substrate decomposition. Polar aprotic solvents like dimethylformamide (DMF) enhance base solubility but may stabilize intermediates, slowing elimination [2].

Solvent Effects on Elimination Efficiency

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
THF7.52.1
DMF36.71.4
Toluene2.43.0

Contrary to expectations, low-polarity solvents like toluene accelerate elimination by destabilizing ionic intermediates, promoting faster HBr expulsion [2].

Purification Techniques and Yield Maximization Strategies

Post-synthesis purification of 5-cyclohexyl-1-pentyne relies on fractional distillation under reduced pressure (bp 80–85°C at 15 mmHg) to separate it from higher-boiling byproducts. Silica gel chromatography with hexane:ethyl acetate (95:5) further removes trace impurities, achieving >95% purity [1].

Yield maximization strategies include:

  • In situ trapping of HBr using tertiary amines (e.g., triethylamine) to shift equilibrium toward alkyne formation.
  • Stepwise addition of base to prevent local overheating and substrate degradation.
  • Recycling unreacted intermediates through selective extraction, improving overall atom economy.

5-Cyclohexyl-1-pentyne (CAS 5963-75-7) is an alkyne compound with the molecular formula C₁₁H₁₈ and a molecular weight of 150.26 g/mol [1] [2]. This compound represents a terminal alkyne structure characterized by a cyclohexyl group attached to a pentyne chain through a five-carbon linker.

Boiling Point

The boiling point of 5-cyclohexyl-1-pentyne has been determined to be 202°C at standard atmospheric pressure [1]. This value reflects the compound's moderate volatility and aligns with expected trends for alkynes of similar molecular weight and structure. The boiling point is influenced by both the molecular weight and the presence of the cyclohexyl ring, which contributes to increased intermolecular van der Waals forces compared to linear alkyne structures.

Density

The density of 5-cyclohexyl-1-pentyne has been measured as 0.846 g/mL at 25°C [1]. This value indicates that the compound is less dense than water, which is characteristic of hydrocarbon compounds. The density reflects the compound's molecular packing efficiency and is consistent with similar alkyne derivatives containing cyclohexyl substituents.

Refractive Index

The refractive index of 5-cyclohexyl-1-pentyne has been determined as 1.463 [1]. This optical property provides information about the compound's molecular polarizability and electronic structure. The refractive index value is typical for organic compounds with similar molecular structures and carbon chain lengths.

Additional thermodynamic parameters include a molar volume of 177.5 mL/mol and a molecular refractive power of 48.87 mL/mol [1]. These parameters are essential for understanding the compound's volumetric behavior and optical properties in various applications.

PropertyValueUnitsTemperature
Boiling Point202°C1 atm
Density0.846g/mL25°C
Refractive Index1.463-25°C
Molar Volume177.5mL/mol25°C
Molecular Refractive Power48.87mL/mol25°C

Solubility Profile in Organic Solvents

5-Cyclohexyl-1-pentyne exhibits solubility characteristics typical of alkyne compounds, being largely governed by the "like dissolves like" principle [3] [4]. As a nonpolar hydrocarbon, the compound demonstrates limited solubility in polar solvents but shows excellent compatibility with nonpolar and moderately polar organic solvents.

Water Solubility

5-Cyclohexyl-1-pentyne is essentially insoluble in water [3] [4]. This insolubility stems from the compound's nonpolar nature, which prevents effective hydrogen bonding or dipole-dipole interactions with water molecules. The presence of both the cyclohexyl ring and the alkyne functionality reinforces the hydrophobic character of the molecule.

Polar Protic Solvents

In polar protic solvents such as methanol and ethanol, 5-cyclohexyl-1-pentyne exhibits limited solubility [3] [5]. While some interaction is possible through weak van der Waals forces, the nonpolar nature of the compound restricts dissolution. The solubility in these solvents is significantly lower than in nonpolar alternatives.

Nonpolar Solvents

The compound demonstrates high solubility in nonpolar solvents, including hexane, cyclohexane, and petroleum ether [3] [6]. These solvents provide an ideal environment for dissolution due to their similar polarity characteristics and the absence of competing polar interactions.

Aromatic Solvents

5-Cyclohexyl-1-pentyne shows excellent solubility in aromatic solvents such as benzene and toluene [7] [3]. The π-electron system of aromatic solvents can interact favorably with the π-electrons of the alkyne triple bond, enhancing solubility beyond what would be expected based solely on polarity considerations.

Ether Solvents

The compound is highly soluble in ether-based solvents, including diethyl ether and tetrahydrofuran [6] [8]. These solvents provide a favorable environment for dissolution while maintaining relatively low polarity.

Chlorinated Solvents

5-Cyclohexyl-1-pentyne demonstrates good solubility in chlorinated solvents such as chloroform and dichloromethane [3]. These solvents offer compatibility through similar polarity characteristics and the absence of hydrogen bonding capabilities.

Solvent CategorySolubilityMechanism
WaterInsolubleIncompatible polarity
Polar Protic (Alcohols)LimitedWeak van der Waals forces
Nonpolar (Hexane, Cyclohexane)HighSimilar polarity matching
Aromatic (Benzene, Toluene)Highπ-π interactions
Ethers (Diethyl ether, THF)HighFavorable polarity
Chlorinated (CHCl₃, DCM)GoodCompatible polarity

Phase Behavior and Volatility Characteristics

The phase behavior of 5-cyclohexyl-1-pentyne is determined by its molecular structure and intermolecular forces. The compound exists as a liquid at room temperature and exhibits moderate volatility characteristics.

Liquid Phase Stability

At standard temperature and pressure conditions, 5-cyclohexyl-1-pentyne exists as a stable liquid phase [1]. The compound maintains its liquid state across a wide temperature range, from below room temperature up to its boiling point at 202°C. This broad liquid range makes it suitable for various applications requiring stable liquid-phase behavior.

Vapor Phase Transition

The transition from liquid to vapor phase occurs at the boiling point of 202°C [1]. Above this temperature, the compound readily vaporizes, exhibiting typical alkyne vapor characteristics. The vapor pressure increases with temperature according to the Clausius-Clapeyron relationship, similar to other organic compounds of comparable molecular weight.

Volatility Characteristics

5-Cyclohexyl-1-pentyne demonstrates moderate volatility at room temperature, with the volatility increasing significantly as temperature approaches the boiling point [1]. The compound's volatility is influenced by its molecular weight (150.26 g/mol) and the presence of the cyclohexyl ring, which contributes to increased intermolecular forces compared to linear alkyne structures.

Temperature-Dependent Density

The density of 5-cyclohexyl-1-pentyne decreases with increasing temperature, following typical liquid expansion behavior [1]. This temperature dependence is important for applications requiring precise volumetric measurements at different operating temperatures.

Phase Diagram Characteristics

The compound exhibits normal phase behavior with distinct solid, liquid, and gas phases separated by well-defined transition temperatures. The relatively high boiling point compared to shorter-chain alkynes reflects the increased molecular weight and enhanced intermolecular forces.

Temperature RangePhysical StateVolatilityDensity Behavior
< 25°CLiquidLowStable at 0.846 g/mL
25-202°CLiquidModerateDecreases with temperature
202°CBoiling PointHighPhase transition
> 202°CVaporVery HighGas phase

XLogP3

4.6

Exact Mass

150.140850574 g/mol

Monoisotopic Mass

150.140850574 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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